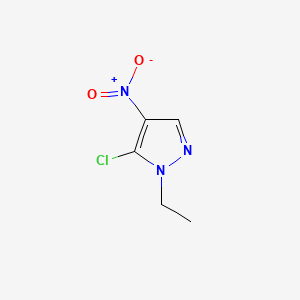

5-Chloro-1-ethyl-4-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-ethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-2-8-5(6)4(3-7-8)9(10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWUMLSWBDBGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729300 | |

| Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338718-34-5 | |

| Record name | 5-Chloro-1-ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 5-Chloro-1-ethyl-4-nitro-1H-pyrazole. The methodologies and data presented are based on established pyrazole chemistry and spectroscopic trends observed in analogous structures.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The targeted compound, this compound, incorporates key pharmacophores: a pyrazole core, a chloro substituent, a nitro group, and an ethyl group at the N1 position. This unique combination of functional groups suggests potential applications as a reactive intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. This document outlines a plausible synthetic pathway and the expected analytical characterization of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available reagents. The proposed workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 5-Chloro-1-ethyl-1H-pyrazole

-

Diazotization: To a stirred solution of 1-ethyl-1H-pyrazol-5-amine (1 equivalent) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: The cold diazonium salt solution is then slowly added to a stirred solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid at room temperature. The mixture is then heated to 60 °C for 1 hour.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-Chloro-1-ethyl-1H-pyrazole.

Step 2: Synthesis of this compound

-

Nitration: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 5-Chloro-1-ethyl-1H-pyrazole (1 equivalent) is added portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration. The solid is washed with cold water until the washings are neutral and then dried. The crude product is recrystallized from ethanol to yield pure this compound.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₆ClN₃O₂ |

| Molecular Weight | 175.57 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 85 - 90 °C |

| Solubility | Soluble in acetone, DMSO, DMF; sparingly soluble in ethanol; insoluble in water. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H, pyrazole-H3), 4.20 (q, J = 7.2 Hz, 2H, -CH₂-), 1.50 (t, J = 7.2 Hz, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0 (C5), 138.0 (C3), 130.0 (C4), 45.0 (-CH₂-), 15.0 (-CH₃) |

| IR (KBr, cm⁻¹) | 3120 (C-H, aromatic), 2980 (C-H, aliphatic), 1540 (N-O, asymmetric), 1360 (N-O, symmetric), 1050 (C-Cl) |

| Mass Spectrometry (EI) | m/z (%): 175 ([M]⁺), 145 ([M-NO]⁺), 129 ([M-NO₂]⁺) |

Safety and Handling

This compound is expected to be a chemical irritant and potentially toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The nitration step involves the use of strong, corrosive acids and should be handled with extreme caution.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic strategy employs well-established chemical transformations, and the predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this novel compound. The potential of this molecule as a building block in medicinal and materials chemistry warrants further investigation into its synthesis and properties.

Technical Guide: Physicochemical Properties and Synthetic Routes of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] This class of five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole scaffold, highlighting the therapeutic potential of this heterocycle.[4][5]

The compound 5-Chloro-1-ethyl-4-nitro-1H-pyrazole is a substituted pyrazole containing key functional groups—a chloro group, an ethyl group at the N1 position, and a nitro group—that can significantly influence its chemical reactivity, physicochemical properties, and biological activity. The electron-withdrawing nature of the nitro and chloro groups, combined with the N-ethyl substitution, makes this molecule an interesting candidate for further investigation and a versatile intermediate for the synthesis of more complex derivatives.

This technical guide provides a summary of the known physicochemical properties of this compound, a proposed multi-step synthetic protocol based on established chemical transformations, and a representative biological pathway relevant to the pyrazole class of compounds.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1338718-34-5 | [6][7][8] |

| Molecular Formula | C₅H₆ClN₃O₂ | [6][7][8] |

| Molecular Weight | 175.57 g/mol | [6][7] |

| Purity | ≥95% | [6][8] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| logP (Predicted) | Data not available |

Proposed Synthesis and Experimental Protocols

A specific, end-to-end experimental protocol for the synthesis of this compound is not detailed in current literature. However, a plausible and efficient multi-step synthetic route can be constructed based on well-established, high-yield reactions for pyrazole synthesis and functionalization. The proposed pathway involves three key steps:

-

Knorr Pyrazole Synthesis: Formation of the pyrazolone core via condensation of ethylhydrazine and ethyl acetoacetate.

-

Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyrazolone ring.

-

Dehydroxy-chlorination: Conversion of the pyrazolone to the final 5-chloro-pyrazole product using a chlorinating agent.

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one

This procedure follows the principles of the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[9][10]

Methodology:

-

Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

To the flask, add ethyl acetoacetate (1.0 eq).

-

Cool the flask in an ice-water bath (0 °C).

-

Add ethylhydrazine (1.0 eq) dropwise to the stirred ethyl acetoacetate. Maintain the temperature at or below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. Remove any volatile byproducts (ethanol, water) and excess starting material under reduced pressure.

-

The resulting crude 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one can be washed with a cold non-polar solvent like diethyl ether or hexane to afford the solid product, which can be used in the next step without further purification.

Step 2: Synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5(4H)-one

The C4 position of the pyrazolone ring is activated and susceptible to electrophilic substitution. Nitration can be achieved using a standard mixed acid procedure.[11][12]

Methodology:

-

In a flask maintained at 0 °C, slowly add concentrated sulfuric acid to the crude 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) with vigorous stirring to ensure complete dissolution.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also maintained at 0 °C.

-

Add the cold nitrating mixture dropwise to the pyrazolone solution, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid product, 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5(4H)-one, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral (pH ~7) and dry the product under vacuum.

Step 3: Synthesis of this compound

The final step involves the conversion of the keto group of the pyrazolone tautomer into a chloro group. This is a common transformation for hydroxy-substituted nitrogen heterocycles using phosphorus oxychloride (POCl₃).[13][14]

Methodology:

-

Place the dried 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5(4H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. A catalytic amount of an organic base like pyridine or N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously quench the residue by pouring it onto crushed ice with stirring.

-

Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization to obtain the final product.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been reported, the pyrazole scaffold is a well-established pharmacophore in many anti-inflammatory drugs.[2] A prominent example is Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4] The COX-2 pathway is a critical signaling cascade in inflammation.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂).[15][16] PGH₂ is subsequently converted by various synthases into several prostaglandins (like PGE₂) that mediate pain, fever, and inflammation.[15] Selective COX-2 inhibitors, many of which are pyrazole derivatives, bind to the active site of the COX-2 enzyme, blocking the synthesis of PGH₂ and thereby reducing the production of inflammatory prostaglandins.[5][17] This mechanism provides potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[17]

Given its structure, it is plausible that this compound or its derivatives could be investigated for similar inhibitory activity against key inflammatory enzymes.

Caption: COX-2 signaling pathway and mechanism of inhibition by pyrazole derivatives.

References

- 1. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. coolpharm.com [coolpharm.com]

- 7. 1338718-34-5|this compound|BLD Pharm [bldpharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]

Unveiling the Solid-State Architecture of a Substituted Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Note: A comprehensive crystal structure analysis for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole is not publicly available. This guide presents a detailed analysis of a structurally analogous compound, Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate , to provide insights into the crystallographic features of this class of molecules. The structural differences lie in the substituents at the pyrazole ring and the phenyl group.

Introduction

This technical guide provides an in-depth look at the single-crystal X-ray diffraction analysis of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. The determination of the three-dimensional atomic arrangement in the crystalline state is paramount for understanding its physicochemical properties, potential intermolecular interactions, and for guiding drug design and development efforts. Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities.

Molecular Structure

The asymmetric unit of the crystal contains one molecule of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. The pyrazole ring is essentially planar.[1][2] The attached 4-chloro-2-nitrophenyl group is twisted with respect to the plane of the pyrazole ring.[1][2] This twisted conformation is a key structural feature influencing the overall molecular packing.

Crystallographic Data

The crystal structure was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁ClN₄O₄ |

| Formula Weight | 310.70 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.5899(8) Å |

| b | 10.2413(9) Å |

| c | 15.6633(14) Å |

| α | 90° |

| β | 96.541(1)° |

| γ | 90° |

| Volume | 1369.0(2) ų |

| Z | 4 |

| Calculated Density | 1.508 Mg/m³ |

| Absorption Coefficient | 0.303 mm⁻¹ |

| F(000) | 640 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 15944 |

| Independent Reflections | 4189 [R(int) = 0.022] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 4189 / 0 / 197 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.096 |

| R indices (all data) | R1 = 0.041, wR2 = 0.101 |

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N-H···N and N-H···O interactions, which link neighboring molecules into one-dimensional tapes along the b-axis.[1][2] These tapes are further interconnected by weak C-H···O interactions, resulting in a three-dimensional supramolecular architecture.[1][2]

Experimental Protocols

Synthesis and Crystallization

A mixture of 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (10.0 mmoles), phosphoric acid (2.0 mmoles), and ethyl alcohol (100 ml) was refluxed for five hours.[1] The reaction mixture was then concentrated by slow distillation of ethanol.[1] Upon cooling and addition of cold water, a solid precipitated, which was filtered, washed with cold water, and dried.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an ethanol/water mixture (85:15).[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data were collected at 150 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Logical Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a novel compound.

References

A Technical Guide to the Regioselective Synthesis of N1-Substituted-4-Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the regioselective synthesis of N1-substituted-4-nitropyrazoles. These compounds are pivotal intermediates in the development of novel pharmaceuticals and agrochemicals. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to aid in reaction optimization and selection.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 4-position and a substituent at the N1-position can significantly modulate the physicochemical and pharmacological properties of these molecules. Achieving regioselective N1-substitution is a critical challenge in the synthesis of these valuable compounds. This guide explores the primary methods to control this selectivity, including direct N-alkylation/arylation and cyclocondensation strategies.

Core Synthetic Strategies

The synthesis of N1-substituted-4-nitropyrazoles can be broadly categorized into two main approaches:

-

Direct N-Substitution of 4-Nitropyrazole: This is the most common approach, where a pre-formed 4-nitropyrazole ring is functionalized at one of the nitrogen atoms. The regioselectivity of this reaction (N1 vs. N2 substitution) is influenced by several factors, including the nature of the substituent on the pyrazole ring (in this case, the nitro group), the electrophile, the base, and the solvent.

-

Cyclocondensation Reactions: This strategy involves the construction of the pyrazole ring from acyclic precursors in a manner that installs the desired N1-substituent from the outset. This approach often offers excellent regioselectivity.

The following sections provide detailed experimental protocols for the most effective methods within these strategies.

Data Presentation: Regioselectivity in N-Alkylation

The following table summarizes typical regioselectivity data for the N-alkylation of substituted pyrazoles. While specific data for 4-nitropyrazole is often qualitative ("excellent regioselectivity"), the trends observed for other pyrazoles, particularly those with electron-withdrawing groups, provide valuable insights. Steric hindrance at the N2 position, adjacent to a substituent, generally favors N1 alkylation.

| Pyrazole Substrate | Alkylating Agent | Base/Solvent System | N1:N2 Ratio | Yield (%) | Reference |

| 3-Phenylpyrazole | Methyl Iodide | K₂CO₃/DMSO | >95:5 | 92 | [1][2] |

| 3-Phenylpyrazole | Benzyl Bromide | K₂CO₃/DMSO | >95:5 | 88 | [1][2] |

| 3-(Trifluoromethyl)pyrazole | Ethyl Bromoacetate | K₂CO₃/Acetone | 85:15 | 75 | [3] |

| 4-Iodopyrazole | Benzyl Bromide | K₂CO₃/Toluene | - | - | [4] |

| 4-Nitropyrazole | Various Alcohols | DEAD, PPh₃/THF | High N1 selectivity | - | [5][6] |

Note: The nitro group at the 4-position is expected to influence the acidity of the N-H protons but steric factors around the N1 and N2 positions remain a primary driver for regioselectivity in direct alkylation.

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation of 4-Nitropyrazole

This protocol describes a general procedure for the N1-alkylation of 4-nitropyrazole using an alkyl halide in the presence of a base.

Materials:

-

4-Nitro-1H-pyrazole

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Argon), add 4-nitro-1H-pyrazole (1.0 eq).

-

Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.

-

Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

-

Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkyl-4-nitropyrazole.

Protocol 2: Mitsunobu Reaction for N-Alkylation

This method is suitable for the N-alkylation of 4-nitropyrazole with primary and secondary alcohols.[5][6]

Materials:

-

4-Nitro-1H-pyrazole

-

Alcohol (1.0-1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography to yield the N1-alkyl-4-nitropyrazole.

Protocol 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a general procedure for the N-arylation of a pyrazole with an aryl iodide, which can be adapted for 4-nitropyrazole.[4][7]

Materials:

-

4-Nitro-1H-pyrazole (1.2 eq)

-

Aryl iodide (1.0 eq)

-

Copper(I) iodide (CuI, 0.1 eq)

-

N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dioxane or Toluene

-

Ethyl acetate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add 4-nitro-1H-pyrazole, the aryl iodide, CuI, and K₂CO₃.

-

Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add anhydrous dioxane and DMEDA via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the N-arylation of a pyrazole with an aryl bromide, adaptable for 4-nitropyrazole.[4]

Materials:

-

4-Nitro-1H-pyrazole (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

XPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Toluene

-

Ethyl acetate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add 4-nitro-1H-pyrazole, the aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.

-

Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 5: Regioselective Cyclocondensation

This protocol describes the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates.[8]

Materials:

-

Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate

-

Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (1.0 eq) in ethanol.

-

Add the substituted hydrazine (1.0 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic routes to N1-substituted-4-nitropyrazoles.

Caption: General experimental workflow for base-mediated N-alkylation.

Caption: Key factors influencing the regioselectivity of pyrazole N-substitution.

Conclusion

The regioselective synthesis of N1-substituted-4-nitropyrazoles is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. For direct N-alkylation, the use of appropriate bases and solvents can effectively control the regioselectivity, with steric factors playing a crucial role. The Mitsunobu reaction offers a mild alternative for the introduction of alkyl groups from alcohols. For N-arylation, both copper- and palladium-catalyzed methods have proven to be highly effective. When unambiguous regioselectivity is required, a cyclocondensation approach is the strategy of choice. The protocols and data presented in this guide are intended to serve as a valuable resource for the synthesis and development of this important class of molecules.

References

- 1. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 8. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole synthesis

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic route for clarity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a robust three-step sequence:

-

Pyrazole Ring Formation: Condensation of ethylhydrazine with a C3 carbonyl precursor to form the 1-ethyl-pyrazol-5-ol core.

-

Nitration: Electrophilic nitration at the C4 position of the pyrazole ring.

-

Chlorination: Conversion of the 5-hydroxyl group to the target 5-chloro functionality.

This pathway is a logical and common strategy for the preparation of polysubstituted pyrazoles, involving the sequential functionalization of the heterocyclic core.

Caption: Synthetic route for this compound.

Starting Materials and Reagents

The primary starting materials for this synthesis are fundamental reagents in organic chemistry.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethylhydrazine | C₂H₈N₂ | 60.10 | Pyrazole N1-ethyl source |

| Methyl 3-methoxyacrylate | C₅H₈O₃ | 116.12 | C3 backbone for pyrazole ring |

| Nitric Acid | HNO₃ | 63.01 | Nitrating agent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst for nitration |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating agent |

Experimental Protocols

Step 1: Synthesis of 1-Ethyl-1H-pyrazol-5-ol

This procedure is adapted from the synthesis of 1-ethyl-1H-pyrazol-5-ol via the condensation of ethylhydrazine and methyl 3-methoxyacrylate.[1]

-

Combine ethylhydrazine oxalate (1.5 eq) with water in a reaction vessel.

-

Adjust the pH of the resulting slurry to 9.5 by the addition of a 50% w/v NaOH solution.

-

Heat the mixture to 40°C.

-

Add methyl trans-3-methoxyacrylate (1.0 eq) dropwise over 1 hour, maintaining the pH between 9.0-9.5 by periodic addition of 50% w/v NaOH solution.

-

After the addition is complete, continue to stir the mixture for an additional 3 hours at 40°C.

-

Cool the mixture to 5°C and filter.

-

Reduce the volume of the filtrate by evaporation, cool again to 5°C, and filter to remove any further solids.

-

Acidify the filtrate to pH 3-4 with 6M HCl.

-

Extract the product from the aqueous solution multiple times with a 3:1 mixture of chloroform/isopropanol.

-

Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield 1-ethyl-1H-pyrazol-5-ol as a solid.[1]

Step 2: Synthesis of 1-Ethyl-4-nitro-1H-pyrazol-5-ol

This protocol is a general method for the nitration of pyrazolone derivatives at the 4-position, a common reaction in pyrazole chemistry.[2][3][4]

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1-ethyl-1H-pyrazol-5-ol (1.0 eq) to concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Once the pyrazolol has completely dissolved, cool the mixture to 0°C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 3: Synthesis of this compound

The conversion of the 5-hydroxy group to a chloro group is effectively achieved using phosphorus oxychloride, a standard reagent for this transformation on heterocyclic systems.[5][6]

-

Place 1-ethyl-4-nitro-1H-pyrazol-5-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A co-solvent such as dimethylformamide (DMF) can be used catalytically if required.[5]

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled residue onto crushed ice with stirring.

-

The resulting precipitate is filtered, washed with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and dry the solid product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic pathway. Yields for steps 2 and 3 are estimated based on typical outcomes for analogous reactions, as specific literature values for these exact transformations were not found.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Time | Temperature (°C) | Reported/Estimated Yield (%) |

| 1 | 1-Ethyl-1H-pyrazol-5-ol | C₅H₈N₂O | 112.13 | 4 hours | 40 | ~71%[1] |

| 2 | 1-Ethyl-4-nitro-1H-pyrazol-5-ol | C₅H₇N₃O₃ | 157.13 | 1-2 hours | 0-5 | 75-85% (Estimated) |

| 3 | This compound | C₅H₆ClN₃O₂ | 175.58 | 2-4 hours | 105-110 | 80-90% (Estimated) |

References

- 1. 1-ethyl-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

Technical Guide: 5-Chloro-1-ethyl-4-nitro-1H-pyrazole (CAS No. 1338718-34-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, sourcing, and synthetic utility of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole, CAS Number 1338718-34-5. This compound is a key intermediate in the synthesis of potent Pim kinase inhibitors, a class of molecules with significant therapeutic potential in oncology.

Core Properties and Sourcing

This compound is a substituted pyrazole derivative. Its core chemical and physical properties are summarized below. While specific experimental data for this exact compound is not widely published, the provided data is based on information from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1338718-34-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₅H₆ClN₃O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 175.57 g/mol | Chemical Supplier Catalogs |

| Appearance | Colorless to light yellow solid | Inferred from similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents like Dichloromethane, Tetrahydrofuran | Inferred from synthetic procedures |

Table 2: Commercial Sourcing

| Supplier | Purity | Available Quantities |

| BLD Pharmatech | ≥95% | Gram to multi-gram scale |

| AstaTech | ≥95% | Gram to multi-gram scale |

| SynQuest Laboratories, Inc. | ≥95% | Gram to multi-gram scale |

| Atomax Chemicals Co., Ltd. | Inquire | Inquire |

Synthesis and Experimental Protocols

This compound is synthesized from 1-ethyl-4-nitropyrazole. The following protocol is a representative procedure based on descriptions found in patent literature (e.g., US8614206B2), which outlines its preparation as a synthetic intermediate.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via chlorination of 1-ethyl-4-nitropyrazole.

Materials:

-

1-ethyl-4-nitropyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1 M in THF)

-

N-Chlorosuccinimide (NCS)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 1-ethyl-4-nitropyrazole in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A solution of a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), is added dropwise to the reaction mixture while maintaining the low temperature. This deprotonates the pyrazole ring at the 5-position.

-

After the addition of the base is complete, the reaction is stirred at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.

-

A solution of an electrophilic chlorine source, such as N-Chlorosuccinimide (NCS), in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and is stirred for several hours or until reaction completion is observed by a suitable monitoring technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography to afford this compound as a solid.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for the preparation of this compound.

Application in Drug Discovery: Intermediate for Pim Kinase Inhibitors

This compound is a valuable building block in the synthesis of more complex heterocyclic compounds. A notable application is its use in the preparation of pyrazol-4-yl-heterocyclyl-carboxamide derivatives, which have been identified as potent inhibitors of Pim kinases.

The chloro-substituent at the 5-position of the pyrazole ring serves as a leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine-containing fragments. The nitro group can subsequently be reduced to an amine, which can then be acylated or used in other coupling reactions to build the final inhibitor structure.

Biological Context: The Pim Kinase Signaling Pathway

The end-products synthesized from this compound target the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are proto-oncogenes that are overexpressed in a variety of hematological malignancies and solid tumors. Pim kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets.

Diagram 2: Simplified Pim Kinase Signaling Pathway

Caption: Simplified Pim kinase signaling pathway in cancer.

Inhibition of Pim kinases by molecules derived from this compound can lead to the reactivation of apoptotic pathways and the suppression of cell proliferation, making this a promising strategy for cancer therapy.

Theoretical and Computational Investigations of Nitropyrazole Derivatives: A Technical Guide

Introduction

Nitropyrazole derivatives represent a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial interest from the scientific community. Their versatile applications, primarily as high-energy-density materials (HEDMs), and their potential in medicinal chemistry, underscore the importance of understanding their structural and electronic properties. The introduction of one or more nitro groups onto the pyrazole ring dramatically influences the molecule's stability, density, and energetic performance. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the geometric and electronic structures of these molecules, predicting their properties, and guiding the synthesis of novel derivatives with desired characteristics. This technical guide provides an in-depth overview of the theoretical and computational studies of nitropyrazole derivatives, intended for researchers, scientists, and professionals in drug development and materials science.

Theoretical and Computational Methodologies

The cornerstone of modern computational studies on nitropyrazole derivatives is Density Functional Theory (DFT). This quantum mechanical method allows for the accurate calculation of molecular properties by modeling the electron density.

Experimental Protocols

A typical computational protocol for the study of nitropyrazole derivatives involves the following steps:

-

Molecular Structure Optimization:

-

The initial 3D structure of the nitropyrazole derivative is constructed using a molecular modeling software.

-

Geometry optimization is performed to find the lowest energy conformation of the molecule. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for these systems.

-

-

Vibrational Frequency Analysis:

-

Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to validate the computational model.

-

-

Electronic Property Calculation:

-

Once a stable structure is confirmed, various electronic properties are calculated. These include:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

-

Mulliken Population Analysis: This analysis provides information about the charge distribution on each atom in the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the regions of positive and negative electrostatic potential on the molecule's surface, which is useful for predicting intermolecular interactions.

-

-

-

Property Prediction:

-

For energetic materials, detonation properties such as detonation velocity (D) and detonation pressure (P) can be predicted using empirical equations like the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation.

-

For drug development applications, molecular docking studies can be performed to predict the binding affinity and mode of interaction of nitropyrazole derivatives with specific biological targets.

-

Data Presentation

The following tables summarize representative quantitative data obtained from DFT calculations on various nitropyrazole derivatives.

Table 1: Calculated Geometric Parameters for Mononitropyrazoles at the B3LYP/6-311++G(d,p) Level of Theory

| Parameter | Pyrazole | 3-Nitropyrazole | 4-Nitropyrazole |

| Bond Lengths (Å) | |||

| N1-N2 | 1.345 | 1.350 | 1.348 |

| N2-C3 | 1.330 | 1.335 | 1.332 |

| C3-C4 | 1.390 | 1.385 | 1.388 |

| C4-C5 | 1.388 | 1.392 | 1.385 |

| C5-N1 | 1.332 | 1.330 | 1.335 |

| **Bond Angles (°) ** | |||

| ∠C5-N1-N2 | 110.5 | 110.2 | 110.8 |

| ∠N1-N2-C3 | 105.0 | 105.5 | 104.8 |

| ∠N2-C3-C4 | 111.8 | 111.5 | 112.0 |

| ∠C3-C4-C5 | 106.4 | 106.8 | 106.2 |

| ∠C4-C5-N1 | 110.3 | 110.0 | 110.2 |

Table 2: Calculated Electronic Properties of Representative Nitropyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-Nitropyrazole | -7.89 | -2.54 | 5.35 |

| 4-Nitropyrazole | -8.02 | -2.68 | 5.34 |

| 3,4-Dinitropyrazole | -8.95 | -4.12 | 4.83 |

| 1-Methyl-3,4,5-trinitropyrazole | -9.56 | -5.23 | 4.33 |

Table 3: Predicted Detonation Properties of Selected Polynitropyrazoles

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3,4-Dinitropyrazole (DNP) | 1.78 | +185 | 8.25 | 29.5 |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 1.85 | +210 | 8.90 | 34.2 |

| 3,4,5-Trinitropyrazole (TNP) | 1.92 | +250 | 9.20 | 38.0 |

Visualizations

The following diagrams illustrate key workflows and relationships in the computational study of nitropyrazole derivatives.

Caption: Computational workflow for the theoretical study of nitropyrazole derivatives.

Caption: Structure-property relationships in nitropyrazole derivatives.

Conclusion

Theoretical and computational studies, particularly those employing Density Functional Theory, have proven to be indispensable in the investigation of nitropyrazole derivatives. These methods provide detailed insights into the molecular structure, electronic properties, and reactivity of these compounds. The ability to computationally predict key characteristics, such as energetic performance and potential biological activity, accelerates the design and discovery of new derivatives with tailored properties. The synergy between computational predictions and experimental validation will continue to drive innovation in the fields of energetic materials and drug development, with nitropyrazoles remaining a focal point of this research.

Unveiling the Potential: A Technical Guide to the Initial Biological Screening of Novel Chloro-Nitro Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic introduction of chloro and nitro groups can significantly modulate the biological properties of these heterocyclic compounds, leading to the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the initial biological screening of new chloro-nitro pyrazole candidates, focusing on cytotoxicity and antimicrobial evaluation. Detailed experimental protocols, structured data presentation, and visual workflows are provided to facilitate the seamless integration of these methods into drug discovery pipelines.

Core Biological Screening Assays

The initial biological evaluation of novel chloro-nitro pyrazoles typically commences with a battery of in vitro assays to determine their cytotoxic and antimicrobial potential. These foundational screens are crucial for identifying promising lead compounds for further development.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in anticancer drug discovery, providing a measure of a compound's ability to inhibit cell growth or induce cell death. The data below summarizes the cytotoxic activity of representative pyrazole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Novel Pyrazole Derivatives against Human Cancer Cell Lines

| Compound ID | Substitution | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 1 | 4-Chloro | A549 (Lung) | MTT | 2.2 | [1] |

| 2 | 4-Nitro | MCF-7 (Breast) | MTT | 8.03 | [2] |

| 3 | 4-Chloro | HepG2 (Liver) | MTT | 13.14 | [2] |

| 4 | 7-Chloroquinoline | SNB-75 (CNS) | MTT | 0.48 | [3] |

| 5 | 2,4-Dichlorophenyl | A549 (Lung) | MTT | 220.20 | [4] |

| 6 | 4-Nitrophenyl | K562 (Leukemia) | MTT | 0.021 | [5] |

| 7 | 4-Nitrophenyl | A549 (Lung) | MTT | 0.69 | [5] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. The specific compounds in this table are representative examples from the literature and may not all contain both chloro and nitro groups, but illustrate the activity of pyrazoles with these key substituents.

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area. The following table summarizes the antimicrobial activity of selected pyrazole compounds.

Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives

| Compound ID | Substitution | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| 8 | 4-Nitrophenyl | Escherichia coli | Agar Diffusion | 0.25 | [6] |

| 9 | 4-Nitrophenyl | Streptococcus epidermidis | Agar Diffusion | 0.25 | [6] |

| 10 | 4-Nitrophenyl | Aspergillus niger | Agar Diffusion | 1 | [6] |

| 11 | Methoxy and Nitro | Gram-positive/negative bacteria | Agar Disk Diffusion | Not specified | [7] |

| 12 | 1-Methylpyrazole | Candida albicans | Agar Diffusion | Larger inhibition zones than phenyl derivatives | [8] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for reproducible and comparable results in biological screening.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[11]

-

Test compounds (chloro-nitro pyrazoles) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of complete culture medium.[5] Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5][9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[9][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[12][13]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial and/or fungal strains

-

Sterile saline solution (0.85% NaCl)

-

Sterile swabs

-

Sterile cork borer (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.

-

Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of the MHA plates using a sterile swab.[12]

-

Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.[12]

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.[12] Also, load the positive and negative controls into separate wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 15 minutes) to permit the diffusion of the compounds into the agar.[12]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.[12]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

-

Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms.

References

- 1. srrjournals.com [srrjournals.com]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. heteroletters.org [heteroletters.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5-Chloro-1-ethyl-4-nitro-1H-pyrazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the specific applications of 5-Chloro-1-ethyl-4-nitro-1H-pyrazole is limited. The following application notes and protocols are based on the known reactivity of analogous 5-chloropyrazole and 4-nitropyrazole derivatives and are intended to serve as a guide for its potential applications in organic synthesis.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of a wide array of more complex molecules. The presence of three distinct reactive sites—a nucleophilically displaceable chloro group at the C5 position, a reducible nitro group at the C4 position, and the pyrazole ring itself—allows for a diverse range of chemical transformations. This document provides an overview of its potential applications and exemplary protocols for its use in the synthesis of various pyrazole derivatives, which are a prominent class of compounds in medicinal chemistry and materials science.[1]

Key Reactive Sites and Potential Transformations

The synthetic utility of this compound is primarily derived from the reactivity of its chloro and nitro substituents.

-

Nucleophilic Aromatic Substitution (SNAr) at C5: The electron-withdrawing nature of the adjacent nitro group and the pyrazole ring activates the C5-chloro group for nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups by reacting it with N-, O-, and S-based nucleophiles.

-

Reduction of the C4-Nitro Group: The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further functionalization, such as diazotization, acylation, and condensation reactions. This transformation opens up pathways to a diverse range of 4-aminopyrazole derivatives.

Potential Applications

The derivatives synthesized from this compound are expected to have applications in various fields:

-

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functional groups on this building block allow for the synthesis of libraries of compounds for drug discovery screening.

-

Agrochemicals: Many commercial pesticides and herbicides are based on the pyrazole scaffold. The ability to introduce diverse substituents makes this compound a valuable starting material for the development of new agrochemicals.

-

Materials Science: Pyrazole-based compounds are also utilized in the development of dyes, ligands for metal complexes, and photochromic materials.[2]

Experimental Protocols

The following are detailed, exemplary protocols for key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 5-amino-1-ethyl-4-nitro-1H-pyrazole derivative.

Reaction Scheme:

Caption: Nucleophilic substitution at the C5 position of the pyrazole ring.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (5 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1-ethyl-4-nitro-1H-pyrazole derivative.

Quantitative Data (Hypothetical):

| Entry | Amine | Yield (%) |

| 1 | Aniline | 85 |

| 2 | Benzylamine | 92 |

| 3 | Morpholine | 88 |

Protocol 2: Reduction of the Nitro Group

Objective: To synthesize 5-Chloro-1-ethyl-1H-pyrazol-4-amine.

Reaction Scheme:

Caption: Reduction of the C4-nitro group to an amine.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Add stannous chloride dihydrate (5.0 mmol) to the solution.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 5-Chloro-1-ethyl-1H-pyrazol-4-amine can be further purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

| Entry | Reducing Agent | Solvent | Yield (%) |

| 1 | SnCl₂·2H₂O | Ethanol | 90 |

| 2 | Fe / HCl | Ethanol/Water | 85 |

| 3 | H₂ / Pd-C | Methanol | 95 |

Logical Workflow for Derivative Synthesis

The following diagram illustrates a potential synthetic workflow starting from this compound to generate a variety of derivatives.

Caption: Synthetic pathways from this compound.

Conclusion

This compound represents a promising and versatile building block for organic synthesis. Its strategically placed functional groups allow for sequential and regioselective modifications, providing access to a wide range of substituted pyrazole derivatives. The protocols and potential applications outlined in this document are intended to provide a foundation for researchers to explore the synthetic utility of this compound in their respective fields of interest. Further investigation into the reactivity and applications of this molecule is warranted and is expected to lead to the discovery of novel compounds with interesting biological and material properties.

References

Application Notes and Protocols for the Functionalization of the 4-Nitro Group on the Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The introduction of a nitro group at the 4-position of the pyrazole ring significantly influences its chemical properties, opening up a diverse range of synthetic transformations. The potent electron-withdrawing nature of the 4-nitro group acidifies the N-H proton, deactivates the ring towards electrophilic substitution, and, most importantly, activates it for several key functionalization reactions. This activation paves the way for the synthesis of a wide array of substituted pyrazoles, which are valuable intermediates in the development of pharmaceuticals and other functional molecules.[1][2]

These application notes provide a detailed overview of the primary functionalization reactions of the 4-nitro group on the pyrazole ring, including reduction to the corresponding amine, nucleophilic aromatic substitution (SNAAr), and metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data to aid in reaction planning and optimization.

Key Functionalization Reactions

The functionalization of 4-nitropyrazoles can be broadly categorized into three main types of reactions, each offering a unique pathway to novel pyrazole derivatives.

Caption: Key functionalization pathways for 4-nitropyrazole.

Reduction of the 4-Nitro Group

The reduction of the 4-nitro group to a 4-amino group is one of the most fundamental and widely utilized transformations of 4-nitropyrazoles. The resulting 4-aminopyrazoles are versatile building blocks for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. Common methods for this reduction include catalytic hydrogenation and the use of metal-based reducing agents.

Quantitative Data for Reduction Reactions

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Nitropyrazole | H₂, 10% Pd/C, Ethanol, rt, 4h | 4-Aminopyrazole | >95 | General Knowledge |

| 1-Alkyl-4-nitropyrazole | H₂, Pd/C, Methanol | 1-Alkyl-4-aminopyrazole | High | [3] |

| Aromatic Nitro Compound | SnCl₂·2H₂O, Ethanol, Ultrasonic irradiation, 30°C, 2h | Aromatic Amine | 39-98 | [4] |

| Aromatic Nitro Compound | Fe powder, Acetic acid, Ethanol, Water, Ultrasonic irradiation, 30°C, 1h | Aromatic Amine | High | [4] |

| 4-Bromo-3,5-dinitropyrazole | Fe, NH₄Cl, Ethanol/Water, reflux | 4-Bromo-3,5-diaminopyrazole | 85 | [5] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of a 4-nitropyrazole to a 4-aminopyrazole using catalytic hydrogenation.

Caption: General workflow for catalytic hydrogenation of 4-nitropyrazole.

Materials:

-

4-Nitropyrazole derivative

-

10% Palladium on carbon (Pd/C)

-

Ethanol or other suitable solvent

-

Hydrogen source (balloon or cylinder)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve the 4-nitropyrazole derivative in a suitable solvent like ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Secure a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole.

-

If necessary, purify the product by crystallization or column chromatography.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol provides a method for the reduction of a 4-nitropyrazole using stannous chloride dihydrate, which is useful when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups.[4][6]

Materials:

-

4-Nitropyrazole derivative

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

Procedure:

-

To a solution of the 4-nitropyrazole derivative in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) in excess (typically 5-10 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction can also be facilitated by ultrasonic irradiation.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M aqueous solution of KOH or NaOH to dissolve the tin salts.[4]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aminopyrazole.

-

Purify the product as needed by crystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nitro group at the 4-position strongly activates the pyrazole ring towards nucleophilic attack. This allows for nucleophilic aromatic substitution (SNAAr) reactions, where a suitable leaving group on the ring is displaced by a nucleophile. In some cases, the nitro group itself can act as the leaving group, particularly in the presence of other activating groups.

Quantitative Data for SNAAr Reactions

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acid | Arylamine | Cu(I) salt, aqueous solution | 4-Arylamino-1-methyl-3-nitropyrazole-5-carboxylic acid | Moderate to Good | [7] |

| 3-Ethyl-4-nitropyridine 1-oxide | Sodium ethoxide | Anhydrous ethanol | 4-Ethoxy-3-ethylpyridine 1-oxide | ~80-90 (estimated) | [8] |

| 4-Nitrofluorobenzene | Methoxide | Methanol | 4-Nitroanisole | High | [9] |

Experimental Protocol

Protocol 3: Nucleophilic Substitution of a Halide Activated by a 4-Nitro Group

This protocol describes a general procedure for the substitution of a halide at a position activated by the 4-nitro group (e.g., 5-halo-4-nitropyrazole) with a nucleophile.

Materials:

-

Halo-4-nitropyrazole derivative (e.g., 5-bromo-4-nitropyrazole)

-

Nucleophile (e.g., sodium methoxide, piperidine)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (if the nucleophile is not anionic, e.g., K₂CO₃)

Procedure:

-

Dissolve the halo-4-nitropyrazole derivative in an aprotic polar solvent such as DMF or DMSO.

-

Add the nucleophile (and a base, if required) to the solution.

-

Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrate and nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or crystallization.

Metal-Catalyzed Cross-Coupling Reactions

Recent advances in catalysis have enabled the use of nitroarenes as electrophiles in cross-coupling reactions. This "denitrative" coupling allows for the direct replacement of the nitro group with an aryl, alkyl, or other moiety, providing a powerful tool for C-C bond formation. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prominent examples.

Quantitative Data for Cross-Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Nitroarenes | Arylboronic acids | Pd(acac)₂/BrettPhos, K₃PO₄, 18-crown-6, Dioxane, 130°C | Biaryls | Good | [10] |

| 4-Bromo-3,5-dinitropyrazole | Arylboronic acids | XPhos Pd G2, K₃PO₄, Dioxane/Water | 4-Aryl-3,5-dinitropyrazole | 50-95 | [5] |

| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂/tBuDavePhos, KOtBu, Xylene, 90°C, 24h | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | 48 | [11] |

Experimental Protocols

Protocol 4: Denitrative Suzuki-Miyaura Coupling of a 4-Nitropyrazole

This protocol is based on general procedures for the Suzuki-Miyaura coupling of nitroarenes and can be adapted for 4-nitropyrazole derivatives.[10][12]

Caption: General workflow for denitrative Suzuki-Miyaura coupling.

Materials:

-

4-Nitropyrazole derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(acac)₂)

-

Phosphine ligand (e.g., BrettPhos)

-

Base (e.g., K₃PO₄)

-

Crown ether (e.g., 18-crown-6)

-

Anhydrous, degassed 1,4-dioxane

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-nitropyrazole derivative, arylboronic acid, palladium catalyst, phosphine ligand, base, and crown ether.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to the required temperature (e.g., 130°C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-arylpyrazole.

Conclusion